1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine
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Overview
Description
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated aromatic amine compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain receptors and enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
- 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
- 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
Uniqueness: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of both difluorophenyl and trifluoroethanamine groups imparts distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H6F5N |
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Molecular Weight |
211.13 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
ZGXAKNAMSFQOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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